molecular formula C16H15ClN4O3 B259426 4-CHLORO-N-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPAN]-2-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-CHLORO-N-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPAN]-2-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B259426
M. Wt: 346.77 g/mol
InChI Key: MTEYVIDDWRHZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-8-ene-10-spiro-1’-cyclopropane is a complex organic compound that features a unique tricyclic structure with a spiro-cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-8-ene-10-spiro-1’-cyclopropane typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include various chlorinating agents, amines, and cyclization catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1’-cyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1’-cyclopropane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1’-cyclopropane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1’-cyclopropane apart is its unique tricyclic structure with a spiro-cyclopropane moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H15ClN4O3

Molecular Weight

346.77 g/mol

IUPAC Name

4-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H15ClN4O3/c1-20-6-9(17)12(18-20)13(22)19-21-14(23)10-7-2-3-8(11(10)15(21)24)16(7)4-5-16/h2-3,6-8,10-11H,4-5H2,1H3,(H,19,22)

InChI Key

MTEYVIDDWRHZKD-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C45CC5)Cl

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C45CC5)Cl

Origin of Product

United States

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